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Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a cellular
machinery responsible for the recycling of transmembrane proteins from endosomes to the
trans-Golgi network. Emerging evidence has implicated VPS35 dysfunction in the pathogenesis
of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Alzheimer's
disease (AD). Mutations in the VPS35 gene, such as the D620N variant, are linked to late-
onset autosomal dominant PD, while reduced levels of VPS35 have been observed in the
brains of AD patients. These findings highlight VPS35 as a promising therapeutic target for
these devastating disorders.

These application notes provide an overview of the role of VPS35 in neurodegeneration and
detail protocols for studying its function in relevant experimental models.

Mechanism of Action and Signaling Pathways

VPS35, as the core cargo-recognition component of the retromer complex, plays a pivotal role
in the trafficking of numerous proteins crucial for neuronal function and survival. Its dysfunction
disrupts several key signaling pathways implicated in neurodegeneration:

o Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, VPS35
is involved in the trafficking of APP. Reduced VPS35 function leads to the mis-sorting of APP
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to cellular compartments where it is more likely to be cleaved by [3- and y-secretases,
resulting in increased production of the pathogenic amyloid-beta (AB) peptide. Furthermore,
VPS35 regulates the trafficking of the B-secretase, BACE1, and its deficiency can lead to
increased BACEL activity.

e 0-Synuclein Degradation: In Parkinson's disease, the accumulation of a-synuclein is a key
pathological hallmark. VPS35 is implicated in the autophagy-lysosomal pathway, a major
route for the clearance of aggregated proteins.[1] VPS35 deficiency impairs autophagy flux,
leading to the accumulation of toxic a-synuclein aggregates.

e Mitochondrial Function: Mitochondrial dysfunction is a common feature of many
neurodegenerative diseases. VPS35 has been shown to play a role in maintaining
mitochondrial integrity and function.[2] Its depletion can lead to mitochondrial fragmentation
and dysfunction, contributing to neuronal cell death.[2]

e Synaptic Function: VPS35 is essential for the trafficking of synaptic receptors, such as AMPA
and NMDA receptors, which are critical for synaptic plasticity and cognitive function.[3]
Impaired VPS35 function can lead to reduced synaptic receptor levels and synaptic
dysfunction.

Key Signaling Pathway Involving VPS35 in
Neurodegeneration
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Caption: VPS35-mediated retrograde trafficking from the endosome.

Quantitative Data from Neurodegeneration Models

The following tables summarize key quantitative findings from various in vitro and in vivo
models studying the role of VPS35 in neurodegeneration.
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In Vivo Genetic Quantitative
S Age Phenotype Reference
Model Modification Change
VPS35 _ _
Dopaminergic
D620N 38 +4.0%
] Neuron Loss
Mouse Knock-in 13 months ) decrease vs. [4]
(Substantia
(Homozygous ) WT
Nigra)
)
VPS35 ) )
Dopaminergic
D620N 31+3.4%
_ Neuron Loss
Mouse Knock-in 13 months ) decrease vs. [4]
(Substantia
(Heterozygou ] WT
Nigra)
s)
VPS35 , ,
Dopaminergic
D620N ~12%
] Neuron Loss
Mouse Knock-in 15-16 months ) decrease vs. [5]
(Substantia
(Homozygous ) WT
Nigra)
)
VPS35
D620N TH+ Nerve ~25%
Mouse Knock-in 15-16 months  Terminals decrease vs. [5]
(Homozygous (Striatum) WT
)
Dopaminergic
VPS35 ~20%
Neuron Loss
Mouse Heterozygous 12 months ) decrease vs. [2]
(Substantia
Knockout ) WT
Nigra)
APP C- Significant
Neuronal- ) )
) terminal increase
selective
Mouse 3 months Fragments (t=9.08, [6]
VPS35 )
(Hippocampu  p=0.00002)
Knockout
s) vs. WT
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Significant
Neuronal-
) GluAl Levels  decrease
M selective 3 th (Hi (t=4.93 [6]
ouse months ippocampu =4.93,
VPS35 PP P
s) p=0.0011) vs.
Knockout
WT
AAV-human ) ) o
Dopaminergic  Significant
D620N _
4 weeks post-  Neuron Loss degeneration
Rat VPS35 L ) [7]
] injection (Substantia vs. AAV-WT
(Substantia )
) Nigra) VPS35
Nigra)
In Vitro Experimenta . Measured Quantitative
. Duration Reference
Model | Condition Parameter Change
~70%
N2A-APPswe  VPS35 VPS35
] 72 hours ] decrease vs. [8]
cells SiRNA protein levels )
control sSiRNA
Significant
N2A-APPswe  VPS35 VPS26
] 72 hours ) decrease vs. [8]
cells SIRNA protein levels )
control sSiRNA
Significant
N2A-APPswe  VPS35 VPS29
] 72 hours ] decrease vs. [8]
cells SiRNA protein levels )
control sSiRNA
Significant
N2A-APPswe  VPS35 AB1-40 levels increase
) 72 hours ) ) [8]
cells SiRNA in media (p<0.01) vs.
control
Significant
VPS35 MCM2-7
HelLa cells - decrease vs. [9]
Knockdown MRNA levels
control
CRISPR/Cas ]
SH-SY5Y a-synuclein Increased vs.
9 VPS35 - ] [10]
cells accumulation ~ WT
D620N
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Experimental Protocols
Protocol 1: Lentiviral-Mediated Knockdown of VPS35 in
Primary Neurons

This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (ShRNAS)
targeting VPS35 to achieve its knockdown in primary neuronal cultures.

Materials:
» Lentiviral particles containing shRNA targeting VPS35 (and non-targeting control)

e Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and
GlutaMAX)

o Polybrene (optional, for enhanced transduction)
o 24-well culture plates

Primary neurons (e.g., cortical or hippocampal neurons from E18 mouse or rat embryos)

Procedure:

e Cell Seeding: Plate primary neurons in 24-well plates at a density of 0.5 x 1075 cells per well.
Allow cells to adhere and grow for 3-5 days in vitro.

e Transduction:

o

Thaw lentiviral aliquots on ice.

o Prepare transduction medium by adding the desired amount of lentiviral particles to the
neuronal culture medium. A range of multiplicities of infection (MOI) should be tested to
optimize knockdown efficiency and minimize toxicity.

o (Optional) Add Polybrene to a final concentration of 4-8 pg/mL to enhance transduction
efficiency. Note: Some primary neurons are sensitive to Polybrene, so a toxicity control
should be included.
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o Carefully remove the existing medium from the neurons and replace it with the
transduction medium.

e |ncubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

o Medium Change: After incubation, remove the transduction medium and replace it with fresh,
pre-warmed neuronal culture medium.

e Gene Silencing and Analysis: Allow 72-96 hours for the shRNA to take effect and for VPS35
protein levels to be significantly reduced. Cells can then be harvested for downstream
analysis, such as Western blotting to confirm knockdown or immunocytochemistry to observe
phenotypic changes.

Experimental Workflow for Lentiviral Knockdown
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Caption: Workflow for VPS35 knockdown in primary neurons.

Protocol 2: Stereotactic Injection of AAV-VPS35 in
Rodent Brain

This protocol outlines the procedure for delivering adeno-associated viral (AAV) vectors
expressing wild-type or mutant VPS35 into a specific brain region of a mouse or rat, such as
the substantia nigra.
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Materials:

o AAV particles (e.g., AAV2/6) expressing the desired VPS35 construct (e.g., human D620N
VPS35)

 Stereotaxic apparatus

e Anesthesia (e.g., isoflurane)

e Micro-syringe pump and Hamilton syringe

» Surgical tools (scalpel, drill, etc.)

e Animal model (e.g., adult rat or mouse)

Procedure:

e Anesthesia and Preparation: Anesthetize the animal using isoflurane and place it in the
stereotaxic frame. Shave the fur on the head and clean the scalp with an antiseptic solution.

o Surgical Incision: Make a midline incision on the scalp to expose the skull.

» Craniotomy: Using a dental drill, create a small burr hole in the skull over the target injection
site (e.g., substantia nigra). The coordinates are determined based on a stereotaxic atlas.

 Viral Injection:

o

Load the AAV solution into the Hamilton syringe.

[¢]

Lower the syringe needle through the burr hole to the desired depth.

[¢]

Infuse the virus at a slow rate (e.g., 0.2 pL/min) to prevent tissue damage.

[e]

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to
allow for diffusion of the virus.

[e]

Slowly retract the needle.
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o Closure and Recovery: Suture the scalp incision and allow the animal to recover on a
heating pad. Administer post-operative analgesics as required.

» Post-injection Period: Allow sufficient time for transgene expression (typically 3-4 weeks)
before behavioral testing or tissue collection for histological or biochemical analysis.

Protocol 3: Immunohistochemistry for VPS35 and
Pathological Markers

This protocol describes the staining of brain sections to visualize the distribution of VPS35 and
to assess neurodegenerative pathology.

Materials:

Fixed, cryo-sectioned rodent brain tissue (40 pum thick sections)

e Phosphate-buffered saline (PBS)

» Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

e Primary antibodies (e.g., anti-VPS35, anti-Tyrosine Hydroxylase for dopaminergic neurons,
anti-phospho-Tau, anti-a-synuclein)

¢ Fluorescently-labeled secondary antibodies

o DAPI for nuclear staining

e Mounting medium

Procedure:

o Section Preparation: Use free-floating sections for staining. Wash the sections three times in
PBS for 5 minutes each.

o Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This
can be done by heating the sections in a citrate-based buffer.
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e Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to reduce
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in
blocking solution overnight at 4°C.

e Washing: Wash the sections three times in PBS for 10 minutes each.

e Secondary Antibody Incubation: Incubate the sections with the appropriate fluorescently-
labeled secondary antibody diluted in blocking solution for 2 hours at room temperature,
protected from light.

e Washing and Counterstaining: Wash the sections three times in PBS for 10 minutes each.
Incubate with DAPI for 5 minutes to stain the nuclei.

e Mounting and Imaging: Mount the sections onto glass slides using an anti-fade mounting
medium. Image the sections using a confocal or fluorescence microscope.

Conclusion

The study of VPS35 in the context of neurodegeneration is a rapidly evolving field. The
experimental models and protocols outlined in these application notes provide a framework for
researchers to investigate the intricate roles of VPS35 in disease pathogenesis and to evaluate
the therapeutic potential of targeting this crucial component of the cellular trafficking machinery.
The quantitative data presented underscore the significant impact of VPS35 dysfunction on key
pathological features of neurodegenerative diseases, solidifying its position as a high-priority
target for drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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